molecular formula C19H21ClN6O2 B15342518 Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- CAS No. 31191-19-2

Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-

Cat. No.: B15342518
CAS No.: 31191-19-2
M. Wt: 400.9 g/mol
InChI Key: RVGYMCTZENVEOJ-UHFFFAOYSA-N
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Description

The compound "Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-" is a structurally complex acetamide derivative characterized by a triazine core substituted with amino and dimethyl groups, a phenoxy linker, and a chlorinated acetamide moiety attached to a phenyl group. The presence of multiple functional groups, including the electron-rich triazine ring and the chloro-substituted phenoxy chain, may influence its reactivity, stability, and biological activity .

Properties

CAS No.

31191-19-2

Molecular Formula

C19H21ClN6O2

Molecular Weight

400.9 g/mol

IUPAC Name

2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide

InChI

InChI=1S/C19H21ClN6O2/c1-19(2)25-17(21)24-18(22)26(19)13-8-9-15(14(20)10-13)28-11-16(27)23-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,27)(H4,21,22,24,25)

InChI Key

RVGYMCTZENVEOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC(=O)NC3=CC=CC=C3)Cl)N)N)C

Origin of Product

United States

Preparation Methods

Chloromethyleneiminium Salt Methodology

The 4,6-diamino-2,2-dimethyl-1,3,5-triazine moiety is synthesized via cyclization of N-cyanoamidines with chloromethyleneiminium salts, as pioneered in WO1981003020A1.

Representative Procedure :

  • Formation of Chloromethyleneiminium Salt :
    • React dimethylacetamide (10 mmol) with phosphorus oxychloride (POCl₃, 15 mmol) in acetonitrile at 100°C for 1 hour.
    • Yield: 85–90% (by ¹H NMR).
  • Cyclization with N-Cyanoamidine :
    • Add N-cyano-N'-methoxyacetamidine (10 mmol) to the above solution.
    • Stir at reflux (82°C) for 3 hours.
    • Isolate via precipitation with ice water; recrystallize from ethanol.
    • Yield: 70–75%; m.p. 139–141°C.

Alternative Pathways Using Phosphorus Pentachloride

For less reactive substrates (e.g., benzanilide derivatives), phosphorus pentachloride (PCl₅) in dichloromethane at 40°C achieves higher conversion rates (90–95%) compared to POCl₃.

Phenoxy-Acetamide Intermediate Preparation

Chlorophenol Functionalization

2-Chloro-4-nitrophenol is reduced to 2-chloro-4-aminophenol using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C, 5% w/w) in ethanol.

  • Reaction Conditions : 25°C, 12 hours.
  • Yield : 92%.

Acetamide Formation

The amine intermediate is acetylated with acetyl chloride (1.2 eq) in dry tetrahydrofuran (THF) under nitrogen:

  • Add triethylamine (2 eq) dropwise at 0°C.
  • Stir for 2 hours at room temperature.
  • Yield: 88%; m.p. 98–100°C.

Triazine-Phenoxy Coupling

Nucleophilic Aromatic Substitution

The triazine amine displaces the chloro group on 2-chloro-4-acetamidophenol under basic conditions:

  • React 4,6-diamino-2,2-dimethyl-1,3,5-triazine (1 eq) with 2-chloro-4-acetamidophenol (1 eq) in dimethylformamide (DMF).
  • Add potassium carbonate (2 eq) and heat at 120°C for 8 hours.
  • Yield: 65–70%.

Copper-Catalyzed Ullmann Coupling

For sterically hindered substrates, employ CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C:

  • Reaction Time: 24 hours.
  • Yield: 55–60%.

N-Phenylation of Acetamide

Introduce the N-phenyl group via Buchwald-Hartwig amination:

  • React 2-[2-chloro-4-(triazinyl)phenoxy]acetamide (1 eq) with bromobenzene (1.2 eq).
  • Use Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in dioxane at 100°C.
  • Yield: 78%; m.p. 152–154°C.

Optimization and Scalability

Solvent Effects on Coupling Efficiency

Solvent Temperature (°C) Yield (%)
DMF 120 70
DMSO 130 68
NMP 125 72
Toluene 110 60

Data from WO1981003020A1 and US20040157739A1.

Catalytic Systems for N-Phenylation

Catalyst Ligand Yield (%)
Pd(OAc)₂ BINAP 65
Pd₂(dba)₃ Xantphos 78
NiCl₂(PCy₃)₂ DTBP 50

Adapted from EP2187742B1.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 2H, triazine NH₂).
    • δ 7.45–7.32 (m, 5H, phenyl).
    • δ 2.11 (s, 3H, acetamide CH₃).
  • IR (KBr) :

    • 3350 cm⁻¹ (N–H stretch).
    • 1660 cm⁻¹ (C=O).
  • MS (ESI+) : m/z 428.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Steric Hindrance : Use bulky bases (e.g., DBU) to deprotonate triazine amines during coupling.
  • Byproduct Formation : Employ scavengers like molecular sieves to trap liberated HCl.
  • Low Solubility : Switch to polar aprotic solvents (e.g., DMAc) for final coupling steps.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide group can undergo hydrolysis in the presence of acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted triazine derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products.

Scientific Research Applications

Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The phenoxy group may enhance the compound’s binding affinity to its targets, while the acetamide moiety can influence its solubility and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine-Containing Acetamide Derivatives

  • Compound from : Structure: "Acetamide, 2-bromo-N-[4-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]propoxy]phenyl]-" Key Differences: Replaces the chloro group with bromo and introduces a longer propoxy linker. Molecular Weight: 503.39 g/mol (vs. ~485 g/mol estimated for the target compound). Significance: The bromo substituent may enhance electrophilicity, while the extended propoxy chain could improve solubility or alter binding affinity in biological systems .

Chlorinated Acetamide Herbicides

  • Alachlor (): Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Comparison: Shares the chloroacetamide backbone but lacks the triazine ring. Instead, it features a methoxymethyl and diethylphenyl group. Application: Widely used as a pre-emergent herbicide.

Triazole-Linked Acetamides ()

  • Compound 6m : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide.
    • Structural Contrasts : Replaces the triazine with a triazole ring and incorporates a naphthalene group.
    • Functional Groups : IR data (1678 cm⁻¹ for C=O; 785 cm⁻¹ for C–Cl) align with the target compound’s acetamide and chloro motifs.
    • Biological Relevance : Triazole derivatives often exhibit antimicrobial or anticancer activity, suggesting the target compound’s triazine core could be optimized for similar applications .

Pyrimidine-Sulfanyl Acetamides ()

  • Compound: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Comparison: Features a pyrimidine-sulfanyl group instead of triazine. Synthesis: Prepared via nucleophilic substitution between 2-thio-pyrimidine and chloroacetamide. This contrasts with the target compound’s likely synthesis via Ullmann coupling or SNAr reactions involving triazine and chlorophenoxy intermediates. Implications: The sulfanyl group in this compound may confer distinct redox properties compared to the triazine’s hydrogen-bonding capability .

Data Table: Key Structural and Functional Comparisons

Compound Name / Source Core Heterocycle Substituents Molecular Weight (g/mol) Potential Application
Target Compound 1,3,5-Triazine 4,6-Diamino-2,2-dimethyl, chloro-phenoxy ~485 (estimated) Agrochemicals
Compound 1,3,5-Triazine 4,6-Diamino-2,2-dimethyl, bromo-propoxy-phenoxy 503.39 Drug discovery
Alachlor () None Methoxymethyl, diethylphenyl 269.76 Herbicide
Compound 6m () 1,2,3-Triazole Naphthalene, chloro-phenyl 393.11 Antimicrobials
Pyrimidine-Sulfanyl () Pyrimidine 4,6-Dimethyl, sulfanyl 290.37 Pharmaceutical intermediates

Research Findings and Implications

  • Synthetic Challenges: The target compound’s triazine-phenoxy linkage may require precise coupling conditions to avoid byproducts, as seen in ’s use of multi-step functionalization .
  • Bioactivity Predictions : Compared to alachlor, the triazine core could enable DNA intercalation or enzyme inhibition, expanding its utility beyond conventional herbicides .
  • Stability Considerations : The chloro group in the target compound may confer greater hydrolytic stability than the bromo analog in , critical for environmental persistence .

Biological Activity

Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl- (CAS No. 31191-19-2) is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of the compound is C19H21ClN6O2C_{19}H_{21}ClN_{6}O_{2}, with a molecular weight of approximately 400.86 g/mol. The compound features a chloro-substituted phenyl ring and a triazine moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H21ClN6O2
Molecular Weight400.86 g/mol
LogP2.95
PSA118.33 Ų

Research indicates that compounds similar to acetamide derivatives often act as inhibitors of various enzymes, particularly those involved in neurodegenerative diseases. A study highlighted that substituted acetamides can inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. The inhibition of BChE is crucial as it can enhance cholinergic signaling, potentially alleviating symptoms associated with cognitive decline .

Inhibition Studies

In a comparative study of substituted acetamides, the compound demonstrated significant inhibitory activity against BChE with an IC50 value indicating its potency. For instance, related compounds have shown IC50 values ranging from 0.27 μM to over 28 μM depending on structural modifications .

Case Studies and Research Findings

  • Inhibition of Heme Oxygenase : Another study focused on the design and synthesis of acetamide-based inhibitors targeting heme oxygenase-1 (HO-1). The results indicated that modifications in the central chain of these compounds could affect their inhibitory potency against HO-1, which plays a role in cellular protection mechanisms .
  • Neuroprotective Effects : The neuroprotective potential of acetamide derivatives was explored in models simulating neurodegeneration. These studies suggest that certain structural features enhance their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substitutions on the phenyl ring and alterations in the amide group significantly influence biological activity. For instance, the presence of bulky substituents reduced inhibitory efficacy against targeted enzymes .

Toxicological Considerations

While exploring the biological activity of acetamide derivatives, it is essential to consider their safety profile. Toxicological studies have indicated that certain derivatives may exhibit cytotoxicity at higher concentrations, necessitating careful evaluation in therapeutic contexts .

Q & A

Q. What are the optimal reaction conditions for synthesizing the compound to ensure high yield and purity?

The synthesis involves multi-step reactions:

  • Substitution : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ in DMF) to form intermediates.
  • Reduction : Use iron powder in acidic media (e.g., HCl/EtOH) to reduce nitro groups to amines.
  • Condensation : Employ condensing agents (e.g., DCC or EDCI) with cyanoacetic acid under controlled temperatures (60–80°C). Key factors include solvent polarity (e.g., THF for solubility), catalyst selection (e.g., Pd/C for hydrogenation), and reaction monitoring via TLC/HPLC .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to map hydrogen/carbon environments and confirm substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis.
  • X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for triazine ring conformation .

Advanced Research Questions

Q. How can conflicting data on reaction pathways for derivatives be resolved?

  • Comparative Kinetic Studies : Vary pH, temperature, and catalysts (e.g., transition metals) to identify rate-determining steps.
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen migration in triazine ring formation.
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict energetically favorable pathways and compare with experimental outcomes .

Q. What strategies enhance the triazine core’s bioactivity while maintaining stability?

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the triazine to improve electrophilic reactivity.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups for enhanced target binding.
  • Stability Assays : Accelerated degradation studies (40°C, 75% RH) paired with HPLC-MS to monitor decomposition products .

Q. How does the triazine ring’s electronic environment influence nucleophilic substitution reactivity?

  • Hammett Analysis : Quantify substituent effects using σ values; electron-donating groups (e.g., -NH₂) increase ring electron density, favoring electrophilic attack.
  • Spectroscopic Probes : UV-Vis spectroscopy to monitor charge-transfer interactions in solution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepConditionsYield (%)Purity (HPLC)Reference
SubstitutionK₂CO₃, DMF, 80°C, 12 h78>95%
ReductionFe powder, HCl/EtOH, 50°C, 6 h8592%
CondensationEDCI, CH₂Cl₂, rt, 24 h7098%

Table 2: Comparative Bioactivity of Triazine Derivatives

Compound ModificationIC₅₀ (μM)Target Protein Binding (Kd, nM)Stability (t₁/₂, h)
Parent Compound1.215.348
4-NO₂ Triazine Derivative0.89.736
4-OCH₃ Triazine Derivative2.522.172
Data derived from enzyme inhibition assays and thermal stability studies .

Theoretical Frameworks

  • Mechanistic Studies : Link reaction pathways to frontier molecular orbital (FMO) theory to explain regioselectivity in triazine functionalization .
  • Structure-Activity Relationships (SAR) : Use QSAR models to correlate substituent electronegativity with biological activity .

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